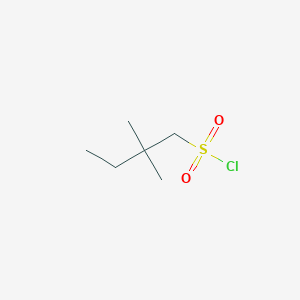

2,2-Dimethylbutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonyl chloride derivatives can be inferred from the general methods described in the papers. For example, the synthesis of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts involves the conversion of halides into corresponding sulfonium salts, which suggests that similar methods could be applied to synthesize 2,2-Dimethylbutane-1-sulfonyl chloride by reacting the appropriate dimethylbutane derivative with a chlorosulfonating agent . Additionally, the synthesis of various sulfonated derivatives of aromatic compounds, as described in paper , could provide a blueprint for the synthesis of aliphatic sulfonyl chlorides like 2,2-Dimethylbutane-1-sulfonyl chloride.

Molecular Structure Analysis

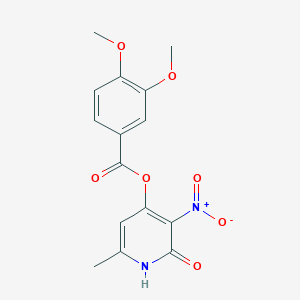

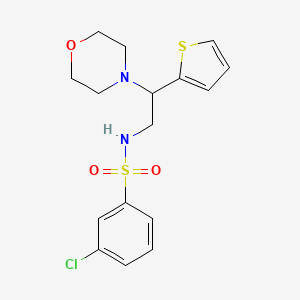

While the molecular structure of 2,2-Dimethylbutane-1-sulfonyl chloride is not directly analyzed in the papers, the structure of sulfonyl chlorides generally consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an alkyl or aryl group. The papers discuss the crystal structures of various sulfonyl-containing compounds, which can provide insights into the potential geometry and electronic structure of 2,2-Dimethylbutane-1-sulfonyl chloride .

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in a variety of chemical reactions. They can react with nucleophiles, such as alcohols or amines, to form sulfonate esters or sulfonamides, respectively. The papers describe the use of sulfonyl chlorides in the synthesis of HIV-1 inhibitors, indicating their utility in the formation of sulfonamide pharmacophores . Additionally, the reactivity of sulfonyl chlorides with different functional groups can be inferred from the synthesis of dimethyl sulfomycinamate, where a sulfonyl chloride intermediate might be involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethylbutane-1-sulfonyl chloride can be predicted based on the general properties of sulfonyl chlorides. These compounds are typically solid at room temperature and have a high reactivity due to the presence of the electrophilic sulfur center. They are often soluble in organic solvents and can be sensitive to moisture, as they can hydrolyze to form sulfonic acids. The papers do not directly provide data on the physical properties of 2,2-Dimethylbutane-1-sulfonyl chloride, but the properties of related sulfonyl compounds can offer some guidance .

Applications De Recherche Scientifique

Synthesis of Taurine Derivatives

A novel strategy involving the 'safety-catch' principle for the protection of sulfonic acids was developed, utilizing 2,2-Dimethylbutane-1-sulfonyl chloride as a key intermediate. This method facilitates the selective silylation and subsequent reaction with 2-chloroethanesulfonyl chloride to produce protected derivatives of taurine, showcasing its utility in synthesizing biologically relevant compounds. The process is amenable to multiparallel formats, highlighting its efficiency and scalability in organic synthesis (Seeberger, Griffin, Hardcastle, & Golding, 2007).

Sensor Development for Metal Detection

Research has demonstrated the application of dansyl chloride derivatives, closely related to 2,2-Dimethylbutane-1-sulfonyl chloride, in developing fluorescent sensors for the selective detection of toxic metals such as antimony and thallium. This highlights its role in environmental monitoring and public health by facilitating the development of sensitive and selective sensors for hazardous substances (Qureshi, Ehtisham-Ul-Haque, Abbas, Yameen, Azhar, Mahmoudi, Nazir, & Iqbal, 2019).

Pharmacological Studies

2,2-Dimethylbutane-1-sulfonyl chloride serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential in treating diabetes through the stimulation of insulin secretion from pancreatic beta-cells. This application underscores its importance in the development of therapeutic agents and contributes to understanding the molecular mechanisms underlying diabetes treatment (Proks, Reimann, Green, Gribble, & Ashcroft, 2002).

Material Science and Chemistry

In material science, derivatives of 2,2-Dimethylbutane-1-sulfonyl chloride are explored for their unique properties and applications. For instance, studies on dimethyl sulfoxide (DMSO), a related compound, have provided insights into its cryoprotective mechanism for phospholipid bilayers, indicating its potential in cryopreservation and cellular biology (Anchordoguy, Cecchini, Crowe, & Crowe, 1991).

Safety and Hazards

2,2-Dimethylbutane-1-sulfonyl chloride is considered hazardous . Precautionary measures include avoiding contact with skin and eyes, avoiding release to the environment, and using personal protective equipment as required .

Relevant Papers One relevant paper is “A STUDY OF VARIOUS ALIPHATIC SULFONYL COMPOUNDS” by MORGAN S. HELLER . This paper discusses the synthesis of 2,2-dimethylbutane-1-sulfonyl chloride and the ethyl ester of the corresponding sulfonic acid .

Propriétés

IUPAC Name |

2,2-dimethylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKGZIQMXJYFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylbutane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2538389.png)

![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)